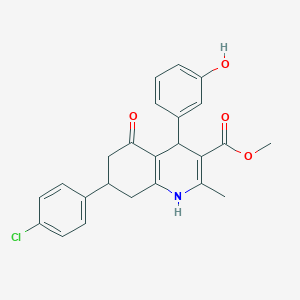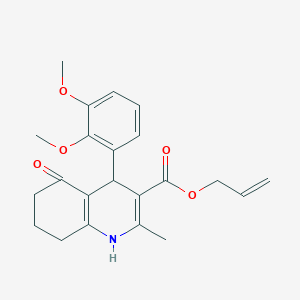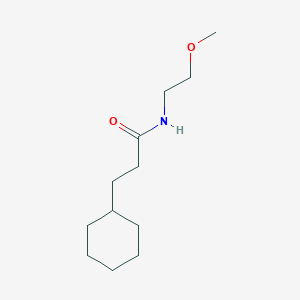
N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide
説明
N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide, also known as CPTH2, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. CPTH2 has been shown to inhibit the activity of histone acetyltransferase, an enzyme that plays a crucial role in the regulation of gene expression, making it an attractive target for cancer therapy.
作用機序
N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide inhibits the activity of histone acetyltransferase (HAT), an enzyme that acetylates histone proteins, leading to changes in chromatin structure and gene expression. By inhibiting HAT activity, N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide can alter the expression of genes involved in cell proliferation, differentiation, and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis. N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
実験室実験の利点と制限
One of the main advantages of N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide is its specificity for HAT inhibition, making it a valuable tool for studying the role of histone acetylation in gene expression and cancer biology. However, N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has also been shown to inhibit the activity of other enzymes, such as cyclooxygenase-2, which can complicate its interpretation in some experiments. Additionally, N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has poor solubility in water, which can limit its use in certain experimental systems.
将来の方向性
There are several potential future directions for the study of N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide. One area of interest is the development of more potent and specific HAT inhibitors based on the structure of N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide. Another area of interest is the investigation of the role of HAT inhibition in other diseases, such as neurodegenerative disorders. Additionally, the use of N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide in combination with other cancer therapies, such as immunotherapy, is an area of active research.
科学的研究の応用
N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and ovarian cancer cells. N-(3-chlorophenyl)-1-hydroxy-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
N-(3-chlorophenyl)-1-hydroxy-9,10-dioxoanthracene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClNO4/c22-11-4-3-5-12(10-11)23-21(27)16-9-8-15-17(20(16)26)19(25)14-7-2-1-6-13(14)18(15)24/h1-10,26H,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRNBWXGWDSWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NC4=CC(=CC=C4)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-1-hydroxy-9,10-dioxoanthracene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromophenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4882267.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(phenylthio)propanamide](/img/structure/B4882283.png)
![N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B4882290.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882291.png)


![dimethyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4882307.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromo-6-methoxyphenyl benzoate](/img/structure/B4882312.png)

![N-cyclohexyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4882333.png)
![N-(3-furylmethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4882341.png)
![2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4882346.png)

![5-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4882363.png)